molecular formula C11H11Br3N4O B1665881 3,4-Dihydro-5-bromo-2-methyl-4-oxo-6-(((5-bromo-3-pyridinyl)methyl)amino)pyrimidine hydrobromide CAS No. 135124-72-0

3,4-Dihydro-5-bromo-2-methyl-4-oxo-6-(((5-bromo-3-pyridinyl)methyl)amino)pyrimidine hydrobromide

Cat. No. B1665881
M. Wt: 454.94 g/mol
InChI Key: BDODSLWDJUXYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AY 31390 is a phosphodiesterase (PDE) inhibitor with antithrombotic activity.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is part of a class involved in novel synthetic processes. For instance, it has been used in the synthesis of dihydrothiazolo[3,2-a]pyrimidinone derivatives, showcasing its utility in creating complex heterocyclic compounds (Selby & Smith, 1989).

Biological Activity Studies

  • Derivatives of this compound have been evaluated for their biological activities. For example, research on pyrrolo[2,3-d]pyrimidine derivatives related to this compound has provided insights into their antiviral and cytotoxic properties (Gupta et al., 1989).

Development of Novel Heterocyclic Compounds

  • The compound plays a role in the creation of new heterocyclic structures. Studies have focused on developing new pyrimido[4,5-e][1,3,4] thiadiazine derivatives, emphasizing the compound's role in expanding chemical diversity (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Antibacterial and Antiviral Research

  • Investigations into pyrazolo[3,4-b]pyridine-based heterocycles derived from similar compounds have explored their potential antibacterial properties, signifying its importance in pharmacological research (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Pharmaceutical Development

  • Its analogs have been studied for their potential use in pharmaceuticals, particularly focusing on their antiproliferative and antiviral properties, which could lead to new therapeutic agents (Swayze et al., 1992).

properties

CAS RN

135124-72-0

Product Name

3,4-Dihydro-5-bromo-2-methyl-4-oxo-6-(((5-bromo-3-pyridinyl)methyl)amino)pyrimidine hydrobromide

Molecular Formula

C11H11Br3N4O

Molecular Weight

454.94 g/mol

IUPAC Name

5-bromo-4-[(5-bromopyridin-3-yl)methylamino]-2-methyl-1H-pyrimidin-6-one;hydrobromide

InChI

InChI=1S/C11H10Br2N4O.BrH/c1-6-16-10(9(13)11(18)17-6)15-4-7-2-8(12)5-14-3-7;/h2-3,5H,4H2,1H3,(H2,15,16,17,18);1H

InChI Key

BDODSLWDJUXYCQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=O)C(=C(N1)NCC2=CC(=CN=C2)Br)Br.Br

SMILES

CC1=NC(=C(C(=O)N1)Br)NCC2=CC(=CN=C2)Br.Br

Canonical SMILES

CC1=NC(=O)C(=C(N1)NCC2=CC(=CN=C2)Br)Br.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AY 31390, AY-31,390

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Dihydro-5-bromo-2-methyl-4-oxo-6-(((5-bromo-3-pyridinyl)methyl)amino)pyrimidine hydrobromide
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3,4-Dihydro-5-bromo-2-methyl-4-oxo-6-(((5-bromo-3-pyridinyl)methyl)amino)pyrimidine hydrobromide
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3,4-Dihydro-5-bromo-2-methyl-4-oxo-6-(((5-bromo-3-pyridinyl)methyl)amino)pyrimidine hydrobromide
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3,4-Dihydro-5-bromo-2-methyl-4-oxo-6-(((5-bromo-3-pyridinyl)methyl)amino)pyrimidine hydrobromide
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3,4-Dihydro-5-bromo-2-methyl-4-oxo-6-(((5-bromo-3-pyridinyl)methyl)amino)pyrimidine hydrobromide
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3,4-Dihydro-5-bromo-2-methyl-4-oxo-6-(((5-bromo-3-pyridinyl)methyl)amino)pyrimidine hydrobromide

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